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Compound of Interest

3,5-Dimethyl-1H-indole-2-
Compound Name:
carboxylic acid

Cat. No.: B092654

An In-depth Technical Guide to 3,5-dimethyl-1H-indole-2-carboxylic acid

This guide provides a comprehensive technical overview of 3,5-dimethyl-1H-indole-2-
carboxylic acid, tailored for researchers, scientists, and professionals in drug development.
We will delve into its core physicochemical properties, established synthetic routes,
characteristic reactivity, and its emerging role as a valuable scaffold in medicinal chemistry.

Core Physicochemical Profile

3,5-dimethyl-1H-indole-2-carboxylic acid belongs to the indole-2-carboxylic acid class of
heterocyclic compounds. The indole core is a prominent structural motif in numerous
biologically active molecules, making its derivatives, such as this one, of significant interest in
pharmaceutical research.[1] The addition of methyl groups at the 3 and 5 positions modifies the
steric and electronic properties of the parent scaffold, influencing its solubility, reactivity, and
biological target interactions.

Key Properties Summary

The fundamental properties of 3,5-dimethyl-1H-indole-2-carboxylic acid are summarized
below. While extensive experimental data for this specific derivative is not broadly published,
many properties can be reliably inferred from the well-studied parent compound, indole-2-
carboxylic acid, and general principles of physical organic chemistry.
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Property Value Source | Rationale
CAS Number 16381-45-6 [2][3]
Molecular Formula C11H11NO2 [2][3]
Molecular Weight 189.21 g/mol [2][3]
Expected to be a solid powder [4] (General for similar organic
Appearance .
at room temperature. acids)
Not specified; likely high due to
) ) ) Inferred from related
Melting Point intermolecular hydrogen
) compounds.[1]
bonding.
Inferred from indole-2-
Poorly soluble in water; soluble  carboxylic acid's low aqueous
Solubility in organic solvents like DMSO,  solubility and the increased
methanol, and ethanol. lipophilicity from two methyl
groups.[1]
The parent indole-2-carboxylic
) acid has a pKa around 4.4.[1]
Estimated to be between 3.5 )
pKa The electron-donating methyl

and 4.5.

groups may slightly alter this

value.

Insight into Solubility and Acidity: Like most carboxylic acids, this compound's solubility is pH-

dependent.[5] In basic aqueous solutions, it will deprotonate to form the more soluble

carboxylate salt. The low water solubility of the neutral form is dominated by the hydrophobic,

bicyclic indole ring system.[1] The pKa value is critical for drug development, as it dictates the

compound's charge state at physiological pH (around 7.4), which in turn affects its absorption,

distribution, metabolism, and excretion (ADME) profile.

Synthesis and Characterization

The synthesis of substituted indole-2-carboxylic acids is well-established. A robust and

common pathway involves the Japp-Klingemann reaction to form a key hydrazone

intermediate, followed by a Fischer indole synthesis for cyclization.[6][7]
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Recommended Synthetic Protocol: Japp-Klingemann /
Fischer Indole Synthesis

This two-stage, one-pot optional procedure provides a reliable route to the target molecule from
commercially available starting materials.

Stage 1: Japp-Klingemann Reaction (Hydrazone Formation)

» Diazotization: Prepare a solution of 4-methylaniline in aqueous HCI and cool to 0-5°C in an
ice bath. Add a solution of sodium nitrite dropwise while maintaining the temperature below
5°C to form the 4-methylbenzenediazonium chloride salt.

o Coupling: In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (the B-ketoester) in
ethanol. Add a base, such as sodium ethoxide, to deprotonate the a-carbon, forming an
enolate.[8]

» Reaction: Slowly add the cold diazonium salt solution to the enolate solution. The coupling
reaction yields an azo intermediate, which undergoes in-situ hydrolysis and decarboxylation
to form the desired phenylhydrazone product.[6][9]

Stage 2: Fischer Indole Synthesis (Cyclization) 4. Acid Catalysis: Add a strong acid catalyst,
such as polyphosphoric acid or sulfuric acid, to the hydrazone intermediate from the previous
step.[10] 5. Cyclization: Heat the reaction mixture. The acid catalyzes the cyclization and
subsequent elimination of ammonia to form the indole ring system.[6] 6. Hydrolysis: The
resulting ethyl ester of the target compound is then hydrolyzed to the carboxylic acid using a
base (e.g., NaOH or KOH in ethanol/water), followed by acidic workup to precipitate the final
product.[10] 7. Purification: The crude 3,5-dimethyl-1H-indole-2-carboxylic acid can be
purified by recrystallization from a suitable solvent system like ethanol/water.

Synthesis Workflow Diagram
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Caption: Synthetic pathway via Japp-Klingemann and Fischer Indole reactions.
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Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard
spectroscopic technigues.

e 1H NMR (in DMSO-ds): The spectrum is expected to show:
o A broad singlet for the carboxylic acid proton (COOH) far downfield, typically >12 ppm.[11]
o Abroad singlet for the indole N-H proton, around 11-12 ppm.[12]
o Singlets in the aromatic region (approx. 7.0-7.5 ppm) for the protons on the benzene ring.

o Two sharp singlets in the aliphatic region (approx. 2.3-2.5 ppm), each integrating to 3H,
corresponding to the two methyl groups (C3-CHs and C5-CHs).

e 13C NMR (in DMSO-de):

o The carbonyl carbon of the carboxylic acid will appear significantly downfield (160-180
ppm).[13]

o Multiple signals in the aromatic region (110-140 ppm) for the eight carbons of the indole
ring.

o Two signals in the aliphatic region (<30 ppm) for the two methyl carbons.
e Infrared (IR) Spectroscopy:

o Avery broad O-H stretch from the carboxylic acid, spanning from ~2500 to 3300 cm™1, is a
hallmark feature.[11]

o Asharp, strong C=0 stretch for the carbonyl group around 1680-1710 cm~1.
o An N-H stretch around 3300-3400 cm~1.[14]
e Mass Spectrometry (MS):

o The molecular ion peak (M*) should be observed at m/z = 189.21.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.youtube.com/watch?v=wep7peP0NpM
https://www.chemicalbook.com/SpectrumEN_1477-50-5_1HNMR.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives-_Nucleophilic_Acyl_Substitution_Reactions/21.10%3A_Spectroscopy_of_Carboxylic_Acid_Derivatives
https://www.youtube.com/watch?v=wep7peP0NpM
https://www.researchgate.net/publication/228754972_Structures_and_vibrational_spectra_of_indole_carboxylic_acids_Part_I_Indole-2-carboxylic_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o A common fragmentation pattern for carboxylic acids is the loss of COOH (45 Da), leading
to a fragment ion.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3,5-dimethyl-1H-indole-2-carboxylic acid is governed by its three primary
functional components: the carboxylic acid, the indole N-H group, and the electron-rich
aromatic system.

o Carboxylic Acid Group: This is the most reactive site for standard transformations.

o Esterification: Reaction with an alcohol under acidic conditions (e.g., H2SOa) yields the
corresponding ester.

o Amide Formation: Conversion to an acyl chloride (using SOCIz or (COCI)2) followed by
reaction with an amine is a standard method to form amides.[15] Direct coupling with
amines using reagents like BOP or EDC is also effective.[16]

o Decarboxylation: Heating, especially in the presence of copper chromite in quinoline, can
remove the carboxylic acid group to yield 3,5-dimethylindole.[1][17]

 Indole N-H Group: The nitrogen proton is weakly acidic and can be removed by a strong
base, allowing for N-alkylation or N-acylation.

e Aromatic Ring: The indole ring is electron-rich and susceptible to electrophilic aromatic
substitution. The directing effects of the existing substituents will favor substitution at the C4
or C6 positions.

Caption: Key reactive sites and corresponding chemical transformations.

Relevance in Drug Discovery and Development

The indole-2-carboxylic acid scaffold is a "privileged structure” in medicinal chemistry. It serves
as a foundational template for designing inhibitors of various enzymes and receptors.

e Enzyme Inhibition: A prominent application is in the development of HIV-1 integrase
inhibitors.[18][19] The carboxylic acid and the indole N-H group can act as a bidentate
chelator, binding to essential divalent metal cations (like Mg?*) in the enzyme's active site.[1]
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[18] This interaction is crucial for disrupting the enzyme's function and inhibiting viral
replication.[19]

» Anticancer and Anti-inflammatory Agents: Derivatives have been investigated for
antiproliferative activity against cancer cell lines and as inhibitors of enzymes like COX-2.[1]
[16][20] The ability to easily synthesize a library of derivatives via amide coupling allows for
rapid structure-activity relationship (SAR) studies to optimize potency and selectivity.[15][16]

The 3,5-dimethyl substitution pattern on the core scaffold provides a specific steric and
electronic profile that can be exploited to enhance binding affinity and selectivity for a given
biological target, while also potentially improving metabolic stability compared to the
unsubstituted parent compound.

Conclusion

3,5-dimethyl-1H-indole-2-carboxylic acid is a versatile heterocyclic compound with a rich
chemical profile. Its well-defined synthesis, predictable reactivity at multiple functional sites,
and the proven biological relevance of its core structure make it an exceptionally valuable
building block for medicinal chemists and researchers. Understanding its fundamental physical
and chemical properties is the first step toward unlocking its full potential in the design and
development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.chemeurope.com/en/encyclopedia/Japp-Klingemann_reaction.html
https://en.wikipedia.org/wiki/Japp%E2%80%93Klingemann_reaction
https://m.youtube.com/watch?v=PfQgyorA9xA
https://www.slideshare.net/slideshow/japp-klingemann-reaction/49223675
https://patents.google.com/patent/WO2008072257A2/en
https://patents.google.com/patent/WO2008072257A2/en
https://www.youtube.com/watch?v=wep7peP0NpM
https://www.chemicalbook.com/SpectrumEN_1477-50-5_1HNMR.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives-_Nucleophilic_Acyl_Substitution_Reactions/21.10%3A_Spectroscopy_of_Carboxylic_Acid_Derivatives
https://www.researchgate.net/publication/228754972_Structures_and_vibrational_spectra_of_indole_carboxylic_acids_Part_I_Indole-2-carboxylic_acid
https://www.eurjchem.com/index.php/eurjchem/article/view/588
https://www.eurjchem.com/index.php/eurjchem/article/view/588
https://pmc.ncbi.nlm.nih.gov/articles/PMC9414584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9414584/
http://www.combichemistry.com/chemistry-articles/indole-2-carboxylic-esters.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10945512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10945512/
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08320a
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08320a
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08320a
https://www.thegoodscentscompany.com/data/rw1251471.html
https://www.benchchem.com/product/b092654#physical-and-chemical-properties-of-3-5-dimethyl-1h-indole-2-carboxylic-acid
https://www.benchchem.com/product/b092654#physical-and-chemical-properties-of-3-5-dimethyl-1h-indole-2-carboxylic-acid
https://www.benchchem.com/product/b092654#physical-and-chemical-properties-of-3-5-dimethyl-1h-indole-2-carboxylic-acid
https://www.benchchem.com/product/b092654#physical-and-chemical-properties-of-3-5-dimethyl-1h-indole-2-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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